5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate
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Overview
Description
5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl oxalate is a complex organic compound with the molecular formula C17H25N3O6 It is characterized by the presence of a piperidine ring fused to a pyridine ring, with an amino group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl oxalate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring. The amino group is then added, and the Boc protecting group is introduced to protect the amino functionality during subsequent reactions. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and the development of bioactive molecules.
Medicine: Researchers explore its potential as a precursor for pharmaceuticals and as a probe in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl oxalate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl
- tert-Butyl 4-(5-amino-2-pyridinyl)-1-piperidinecarboxylate
Uniqueness
5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl oxalate stands out due to its oxalate salt form, which enhances its stability and solubility compared to its non-oxalate counterparts. This makes it more suitable for certain applications, particularly in research and industrial settings where stability and solubility are crucial.
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.C2H2O4/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13;3-1(4)2(5)6/h4-5,10-11H,6-9,16H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVRBCRQYQBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-22-8 |
Source
|
Record name | 1-Piperidinecarboxylic acid, 4-(5-amino-2-pyridinyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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